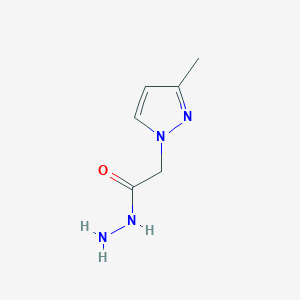

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylpyrazol-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-5-2-3-10(9-5)4-6(11)8-7/h2-3H,4,7H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIAQNUMUGJOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide

Abstract: Pyrazole derivatives form the backbone of numerous pharmacologically active agents, valued for their diverse biological activities.[1][2][3] The acetohydrazide functional group is a particularly valuable synthon, serving as a versatile precursor for the construction of more complex heterocyclic systems such as oxadiazoles, thiadiazoles, and Schiff bases. This guide provides an in-depth, mechanistically-driven exploration of the synthesis of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide, a key building block in drug discovery and development. We will dissect a robust and efficient two-step synthetic pathway, elucidating the causality behind procedural choices and providing a field-proven experimental protocol suitable for researchers and drug development professionals.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most logically approached via a two-step sequence. The core principle involves first constructing the pyrazole-acetic acid ester backbone and subsequently converting the ester into the desired hydrazide.

-

Step I: N-Alkylation. The pyrazole ring is first functionalized at the N1 position with an acetate group. This is achieved through a nucleophilic substitution reaction between 3-methylpyrazole and an ethyl haloacetate.

-

Step II: Hydrazinolysis. The terminal ester group of the resulting intermediate is then converted to an acetohydrazide through a nucleophilic acyl substitution with hydrazine hydrate. This reaction is highly efficient and is a standard method for preparing hydrazides from their corresponding esters.[4][5]

This strategy is advantageous due to the commercial availability of the starting materials, the high efficiency of each step, and the straightforward purification procedures.

Figure 1: Retrosynthetic analysis of the target compound.

Mechanistic Deep Dive and Synthesis Pathway

The forward synthesis follows the logic established in the retrosynthetic analysis. We will now examine the mechanism and experimental rationale for each step.

Part I: Synthesis of Ethyl (3-methyl-1H-pyrazol-1-yl)acetate (Intermediate)

This initial step involves the N-alkylation of 3-methylpyrazole with ethyl bromoacetate.[6] The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

Mechanism and Rationale:

-

Nucleophile Activation: 3-Methylpyrazole is a weak nucleophile. To enhance its reactivity, a mild base such as anhydrous potassium carbonate (K₂CO₃) is used to deprotonate the N-H proton of the pyrazole ring. This generates the pyrazolate anion, a much stronger nucleophile.

-

Expertise & Experience: The choice of K₂CO₃ is critical. Stronger bases, such as sodium hydroxide, risk causing the saponification (hydrolysis) of the ethyl ester moiety on the electrophile, leading to undesired byproducts. K₂CO₃ is strong enough to deprotonate the pyrazole but mild enough to preserve the ester.[6]

-

-

SN2 Reaction: The generated pyrazolate anion attacks the electrophilic α-carbon of ethyl bromoacetate, displacing the bromide leaving group in a single, concerted step.

-

Solvent Choice: A polar aprotic solvent, such as acetone, is ideal for this reaction. It effectively dissolves the reactants while not participating in the reaction (i.e., it does not solvate the nucleophile to the point of deactivation). Its relatively low boiling point also simplifies removal during workup.[6]

Part II: Synthesis of this compound (Target Compound)

The second and final step is the conversion of the intermediate ester to the target hydrazide via hydrazinolysis. This is a highly favorable nucleophilic acyl substitution reaction.

Mechanism and Rationale:

-

Nucleophilic Attack: Hydrazine (H₂NNH₂) is a potent alpha-effect nucleophile, meaning it is more reactive than predicted by its basicity alone. The lone pair on one of the nitrogen atoms attacks the electrophilic carbonyl carbon of the ester.

-

Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

-

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide (-OEt) as the leaving group. The ethoxide is immediately protonated by the solvent (ethanol) or a proton transfer from the newly added hydrazine moiety to form ethanol.

-

Solvent and Conditions: Ethanol is the solvent of choice as it readily dissolves the ester intermediate and hydrazine hydrate. Furthermore, the byproduct of the reaction, ethanol, is identical to the solvent, which simplifies the process. The reaction proceeds efficiently under reflux, and the product often crystallizes directly from the reaction mixture upon cooling, ensuring a high-purity initial solid.[7][8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. tsijournals.com [tsijournals.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. real-j.mtak.hu [real-j.mtak.hu]

Introduction: The Pyrazole Hydrazide Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Novel Pyrazole Hydrazide Compounds

In the landscape of modern drug discovery, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, diverse biological targets—is a cornerstone of efficient lead generation. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been recognized as one such scaffold.[1] Its derivatives are integral components of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib.[2] Similarly, the hydrazide functional group and its hydrazone derivatives are known to possess a wide array of pharmacological activities and serve as versatile linkers in molecular design.[3][4]

The strategic combination of these two pharmacophores into a single molecular entity gives rise to pyrazole hydrazide compounds, a class of molecules that has garnered significant attention for its broad and potent biological activities.[5][6] These compounds have demonstrated promising potential across multiple therapeutic areas, including oncology, infectious diseases, inflammation, and neurology.[2][7]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of activities to provide a detailed examination of the core experimental methodologies used to screen, identify, and characterize the biological potential of novel pyrazole hydrazide derivatives. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this document aims to equip researchers with the practical knowledge required to effectively investigate this promising class of compounds.

Evaluating Anticancer Activity: From Primary Screening to Selectivity

The development of novel anticancer agents is a primary focus of pyrazole hydrazide research, with many derivatives showing potent cytotoxic effects against various human cancer cell lines.[8][9] The evaluation process is a multi-step funnel designed to identify compounds that not only kill cancer cells effectively but do so selectively, sparing non-malignant cells.

Causality in Experimental Design

The initial goal is not merely to find a cytotoxic compound, but to find one with a therapeutic window. Therefore, the primary screen must be robust, reproducible, and scalable to test a library of new chemical entities. The MTT assay is the industry standard for this purpose due to its cost-effectiveness and high-throughput nature. However, cytotoxicity alone is insufficient. A promising drug candidate must be more toxic to cancer cells than to normal, healthy cells. This is quantified by the Selectivity Index (SI), a critical parameter calculated by comparing the compound's potency in malignant versus non-malignant cell lines.[10][11] A high SI suggests that the compound's therapeutic effect might be achievable at concentrations that are not harmful to the patient.[10]

Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13]

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ environment to allow for cell adherence.[12]

-

Compound Treatment: Prepare serial dilutions of the pyrazole hydrazide compounds in the appropriate cell culture medium. Treat the cells with this range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and include a vehicle control (e.g., DMSO). Incubate for a defined period, typically 48 or 72 hours.[12]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[12][14]

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[15]

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. These values are then plotted against the compound concentration to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ represents the concentration of the compound required to inhibit cell growth by 50%.[10]

Workflow Diagram:

Data Presentation: Antimicrobial Potency of Pyrazole Hydrazides

The table below shows representative MIC values for pyrazole hydrazide derivatives against various pathogens.

| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |

| Hydrazone 21a | 62.5-125 µg/mL | 62.5-125 µg/mL | 2.9-7.8 µg/mL | [7] |

| Compound 5 | 64 µg/mL | >512 µg/mL | 64 µg/mL | [16] |

| Compound 22 | 128 µg/mL | 128 µg/mL | 128 µg/mL | [16] |

| Compound 24 | 128 µg/mL | 256 µg/mL | 128 µg/mL | [16] |

Evaluating Anti-inflammatory Activity: Targeting Key Mediators

Chronic inflammation underlies numerous diseases, making the discovery of new anti-inflammatory agents a critical research area. [14]Pyrazole-containing drugs, like Celecoxib, are famous for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. [17]Pyrazole hydrazides are investigated for their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. [4][18]

Causality in Experimental Design

The inflammatory response is a complex cascade involving enzymes like COX and 5-lipoxygenase (5-LOX), which produce pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid. [17][19]A primary strategy is to directly measure a compound's ability to inhibit these enzymes in vitro. This provides direct mechanistic insight. Furthermore, cellular models are crucial to understand a compound's effect in a more biologically relevant context. Macrophages stimulated with lipopolysaccharide (LPS) are a standard model for inflammation. [14]In this model, we can measure the inhibition of key inflammatory products like nitric oxide (NO), a signaling molecule produced in high amounts during inflammation. [15]

Experimental Protocol 3: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay uses the Griess reagent to quantify nitrite, a stable metabolite of NO, in cell culture supernatants. [14] Step-by-Step Methodology:

-

Cell Seeding: Seed a macrophage cell line (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours. [14]2. Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the pyrazole hydrazide compound for 1-2 hours.

-

Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) to the wells and incubate for another 18-24 hours. [15]4. Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Data Acquisition: After a 10-15 minute incubation at room temperature, measure the absorbance at 540-550 nm. The amount of nitrite is quantified using a sodium nitrite standard curve. [15] Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control cells. An IC₅₀ value for NO inhibition can then be determined.

Signaling Pathway Diagram:

Data Presentation: Anti-inflammatory Activity of Pyrazole-Hydrazones

| Compound ID | Assay | IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) | Reference |

| Compound 4a | COX-2 Inhibition | 0.67 | 8.41 | [17] |

| Compound 4b | COX-2 Inhibition | 0.58 | 10.55 | [17] |

| Compound 4a | 5-LOX Inhibition | 1.92 | N/A | [17] |

| Celecoxib | COX-2 Inhibition | 0.87 | 8.85 | [17] |

Evaluating Anticonvulsant Activity: In Vivo Models of Epilepsy

Epilepsy is a prevalent neurological disorder, and the pyrazole scaffold is found in several compounds with anticonvulsant properties. [3][20]The evaluation of potential antiepileptic drugs relies heavily on validated in vivo animal models that mimic different types of human seizures. [21]

Causality in Experimental Design

No single animal model can predict the full spectrum of anticonvulsant activity. Therefore, a battery of tests is used. The two most common primary screening models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. [22]The MES model is highly predictive of compounds effective against generalized tonic-clonic (grand mal) seizures. [23][24]In contrast, the scPTZ model identifies compounds that are effective against absence (petit mal) and myoclonic seizures. [23][25]Using both models provides a broader profile of a compound's potential clinical utility. Neurotoxicity is also a critical early assessment, commonly evaluated using the rotorod test to ensure the anticonvulsant effect is not merely due to motor impairment. [22]

Experimental Protocol 4: MES and scPTZ Anticonvulsant Screening

Step-by-Step Methodology:

-

Animal Acclimatization & Dosing: Use male Swiss mice, allowing them to acclimatize. Administer the test pyrazole hydrazide compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). [22]2. Test Initiation: Conduct the tests at predetermined time intervals after drug administration (e.g., 0.5 and 4 hours) to assess the time course of action.

-

Maximal Electroshock (MES) Test:

-

Apply a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) via corneal or ear-clip electrodes.

-

The endpoint is the abolition of the tonic hindlimb extension phase of the seizure. [22]4. Subcutaneous Pentylenetetrazol (scPTZ) Test:

-

Administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

-

Observe the animals for the presence or absence of clonic seizures (lasting for at least 5 seconds) within a 30-minute window. [22][25] Data Analysis: Results are typically expressed as the number of animals protected from the seizure endpoint at each dose level. From this data, the median effective dose (ED₅₀) can be calculated.

-

Workflow Diagram:

Structure-Activity Relationship (SAR) and Future Directions

The extensive research into pyrazole hydrazides has revealed key structure-activity relationships. For instance, the nature and position of substituents on the aromatic rings attached to the pyrazole core can dramatically influence potency and selectivity. Electron-withdrawing groups like chloro or nitro often enhance antimicrobial or anticancer activity. [26][27]For anti-inflammatory action, specific substitutions can tune the selectivity for COX-2 over COX-1, potentially leading to safer drugs. [17] The true power of the pyrazole hydrazide scaffold lies in its synthetic tractability. The core can be readily synthesized, and the hydrazide moiety provides a convenient handle for introducing a vast diversity of chemical functionalities. [6][28]This allows for the systematic exploration of chemical space to optimize potency, selectivity, ADME (absorption, distribution, metabolism, and excretion) properties, and safety profiles.

References

-

Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, A. R. (2014). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 19(9), 13685-13699. Available at: [Link]

-

Russo, F., Ferlazzo, A., Fazio, M. R., Spadaro, A., & Iannazzo, D. (2020). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 25(21), 5029. Available at: [Link]

-

Peredery, O., & Likhodii, S. S. (2012). Determination of anticonvulsant activity of drugs using animal models. Slideshare. Available at: [Link]

-

Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 21(10), 1308. Available at: [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(2), 124-133. Available at: [Link]

-

Bousquet, P., El-Ghozzi, M., Giraud, F., & Galy, J. P. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4163. Available at: [Link]

-

Bousquet, P., El-Ghozzi, M., Giraud, F., & Galy, J. P. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

-

Abdel-Aziz, A. A., El-Azab, A. S., & El-Tahir, K. E. (2009). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. European Journal of Medicinal Chemistry, 44(9), 3480-3487. Available at: [Link]

-

ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. ResearchGate. Available at: [Link]

-

Abdel-Aziz, A. A., El-Azab, A. S., & El-Tahir, K. E. (2009). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. European Journal of Medicinal Chemistry, 44(9), 3480-3487. Available at: [Link]

-

Gupta, Y. K., Malhotra, J., & Wadhwa, D. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 25-34. Available at: [Link]

-

Slideshare. (2014). Evaluation of anti epileptic drugs practical. Slideshare. Available at: [Link]

-

Siddiqui, N., Rana, A., Khan, S. A., & Haque, S. E. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. European Journal of Medicinal Chemistry, 45(8), 3536-3542. Available at: [Link]

-

Baltekin, G., & Tural, S. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 10(11), 1339. Available at: [Link]

-

Yildirim, S., Cankara, E., & Sarac, S. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(4), 384-393. Available at: [Link]

-

ResearchGate. (2025). Pyrazole derivatives with antibacterial, antifungal, or anticancer activities. ResearchGate. Available at: [Link]

-

Orellana, E. A., & Kasinski, A. L. (2016). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 21(12), 1996-2002. Available at: [Link]

-

Aryal, S. (2022). Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Microbe Notes. Available at: [Link]

-

Singh, N., & Sharma, A. (2014). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 153-162. Available at: [Link]

-

ResearchGate. (2025). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. Available at: [Link]

-

El-Sayed, M. A., Abdel-Aziz, M., & Abdel-Gawad, S. M. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic & Medicinal Chemistry, 25(22), 6035-6045. Available at: [Link]

-

Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

-

Patel, D., Vahora, A., & Patel, N. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 15(1), 12345. Available at: [Link]

-

ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]

-

Lan, R., Liu, Q., & Fan, P. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available at: [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. Available at: [Link]

-

Journal of Pharmaceutical and Allied Sciences. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Pharmaceutical and Allied Sciences. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available at: [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1282, 135188. Available at: [Link]

-

ResearchGate. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. Available at: [Link]

-

Lan, R., Liu, Q., & Fan, P. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available at: [Link]

-

Ovid. (n.d.). Antimicrobial Susceptibility Testing. Ovid. Available at: [Link]

-

International Journal of Foundation for Modern Research. (n.d.). Synthesis of Pyrazole Derivatives A Review. IJFMR. Available at: [Link]

-

Karger Publishers. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. Karger Publishers. Available at: [Link]

-

ResearchGate. (n.d.). Anticonvulsant effect of compounds 7 (a–h). ResearchGate. Available at: [Link]

-

Ali, I., Wani, W. A., & Saleem, K. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(16), 4877. Available at: [Link]

-

YouTube. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. Available at: [Link]

-

SciSpace. (1983). (Open Access) Pyrazolecarboxylic acid hydrazides as antiinflammatory agents. New selective lipoxygenase inhibitors. SciSpace. Available at: [Link]

-

ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]

-

Al-Ghorbani, M., Chebude, Y., & Singh, P. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society, 19(6), 668-674. Available at: [Link]

-

YouTube. (2020). In virto Anti inflammatory assay. YouTube. Available at: [Link]

-

British Journal of Pharmacology. (1979). The evaluation of different types of anti-convulsant drug activity against leptazol-induced epileptogenic activity in the anaesthetized rat. British Journal of Pharmacology. Available at: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. researchgate.net [researchgate.net]

- 3. mc.minia.edu.eg [mc.minia.edu.eg]

- 4. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. youtube.com [youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 20. karger.com [karger.com]

- 21. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

- 22. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijpp.com [ijpp.com]

- 24. Evaluation of anti epileptic drugs practical | PPTX [slideshare.net]

- 25. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a detailed synthesis protocol, and its potential as a scaffold for novel therapeutic agents.

Introduction: The Significance of the Pyrazole-Acetohydrazide Scaffold

The integration of a pyrazole ring and an acetohydrazide moiety in a single molecular entity, as seen in this compound, creates a scaffold with considerable potential in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The acetohydrazide functional group is a versatile building block in the synthesis of various heterocyclic compounds and is itself associated with a spectrum of biological activities.[3] The combination of these two pharmacophores offers a promising starting point for the design and synthesis of new drug candidates.

Physicochemical and Spectroscopic Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. Therefore, the following data is a combination of predicted values and experimental data from closely related analogues, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. This should be taken into consideration during experimental design.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₄O | - |

| Molecular Weight | 154.17 g/mol | - |

| Melting Point | Not available. (Analogue: 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide melts at 138-140 °C) | Analogue Data |

| Boiling Point | Predicted: ~350 °C | Predicted |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in water. | General Chemical Principles |

| Appearance | Likely a white to off-white crystalline solid. | General Chemical Principles |

Table 2: Spectroscopic Data (Predicted and Analogue-Based)

| Technique | Expected Peaks/Shifts |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.3 (d, 1H, pyrazole-H5), ~6.0 (d, 1H, pyrazole-H4), ~4.8 (s, 2H, CH₂), ~2.3 (s, 3H, CH₃), NH and NH₂ protons may be broad and exchangeable. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (C=O), ~150 (pyrazole-C3), ~140 (pyrazole-C5), ~105 (pyrazole-C4), ~50 (CH₂), ~13 (CH₃). |

| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretching), ~1650 (C=O stretching, Amide I), ~1550 (N-H bending, Amide II), ~1400-1500 (C=N stretching of pyrazole ring). |

| Mass Spec (EI) | Expected m/z: 154 (M⁺), with fragmentation patterns corresponding to the loss of NH₂NH₂, CO, and other fragments. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the N-alkylation of 3-methylpyrazole with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate

-

To a solution of 3-methylpyrazole (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.1 equivalents) dropwise to the suspension.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Causality behind Experimental Choices:

-

Potassium Carbonate (K₂CO₃): A mild base is used to deprotonate the pyrazole ring at the N1 position, facilitating the nucleophilic attack on the electrophilic carbon of ethyl chloroacetate.

-

Acetone: A suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction without participating in it.

-

Reflux: Heating the reaction provides the necessary activation energy to drive the N-alkylation to completion.

Step 2: Synthesis of this compound

-

Dissolve the purified ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Cool the concentrated solution in an ice bath to induce crystallization.

-

Filter the resulting solid, wash with cold ethanol, and dry under vacuum to obtain this compound.

Causality behind Experimental Choices:

-

Hydrazine Hydrate: Acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of the hydrazide. A molar excess is used to drive the reaction to completion.

-

Ethanol: A polar protic solvent that is suitable for dissolving both the ester and hydrazine hydrate and is appropriate for the reflux temperature.

Chemical Reactivity and Potential Applications

This compound is a versatile intermediate for the synthesis of a variety of heterocyclic compounds. The terminal hydrazide group can undergo condensation reactions with aldehydes, ketones, and other electrophiles to form hydrazones, pyrazoles, oxadiazoles, and other important heterocyclic systems.

Key Reactions

Sources

An In-depth Technical Guide to Pyrazole Acetohydrazide Derivatives in Medicinal Chemistry

Foreword

The confluence of the pyrazole scaffold, a cornerstone in heterocyclic chemistry, with the versatile acetohydrazide linker has given rise to a class of compounds demonstrating significant promise in medicinal chemistry. This guide provides an in-depth exploration of pyrazole acetohydrazide derivatives, intended for researchers, scientists, and professionals in drug development. Our focus is to transcend a mere recitation of facts, instead offering a narrative grounded in mechanistic understanding and practical application. We will delve into the rationale behind synthetic strategies, the nuances of their pharmacological activities, and the detailed protocols necessary for their evaluation, thereby providing a comprehensive resource for advancing the therapeutic potential of this important chemical class.

The Pyrazole Acetohydrazide Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that has been a recurring motif in a multitude of FDA-approved drugs.[1][2][3] Its unique electronic properties, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom as an acceptor, contribute to its capacity for effective interaction with biological targets.[1] When this privileged scaffold is coupled with an acetohydrazide moiety (-NH-NH-C(O)-CH₂-), the resulting derivatives gain an additional layer of chemical functionality. The hydrazone linkage (-N=CH-) formed upon condensation with aldehydes introduces a critical pharmacophore that often enhances biological activity. This combination has proven to be a fruitful avenue for the discovery of novel agents with a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6][7]

Synthetic Strategies: Rationale and Execution

The synthesis of pyrazole acetohydrazide derivatives is typically a multi-step process that hinges on the initial construction of a functionalized pyrazole core, followed by the introduction and subsequent reaction of the acetohydrazide side chain. A common and effective route involves the condensation of a substituted formyl pyrazole with acetohydrazide.[8][9][10]

General Synthetic Pathway

The causality behind this synthetic choice lies in its efficiency and modularity. The initial pyrazole-4-carbaldehyde can be synthesized through various established methods, such as the Vilsmeier-Haack reaction on a suitable pyrazole precursor. This allows for diverse substitutions on the pyrazole ring, which is crucial for structure-activity relationship (SAR) studies. The subsequent condensation with acetohydrazide is a robust and high-yielding reaction, typically performed under mild conditions with catalytic acid.

Caption: General synthetic workflow for pyrazole acetohydrazide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol is a self-validating system, where successful synthesis can be confirmed at each major step through standard analytical techniques (TLC, melting point, NMR, and Mass Spectrometry), ensuring the integrity of the final product. The following is a representative protocol for the condensation step.[9]

Objective: To synthesize a pyrazole acetohydrazide derivative from a substituted pyrazole-4-carbaldehyde and acetohydrazide.

Materials:

-

Substituted pyrazole-4-carbaldehyde (1.0 eq)

-

Acetohydrazide (1.0 eq)

-

Ethanol (solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Stirring plate with heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Filtration apparatus

Procedure:

-

Reactant Dissolution: Dissolve the substituted pyrazole-4-carbaldehyde (1.0 eq) in a minimal amount of ethanol in a round-bottom flask.

-

Addition of Acetohydrazide: To the stirred solution, add an equimolar amount of acetohydrazide.

-

Catalyst Addition: Add a single drop of concentrated sulfuric acid to the reaction mixture to catalyze the condensation.

-

Reflux: Heat the mixture to reflux and maintain for approximately 55 minutes.[9] The progress of the reaction should be monitored by TLC. The rationale for refluxing is to provide sufficient energy to overcome the activation barrier of the condensation reaction, driving it to completion.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials or impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain a high-purity compound.

-

Characterization: Dry the purified product and characterize it using IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8][9][10]

Pharmacological Activities and Mechanistic Insights

Pyrazole acetohydrazide derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development.

Antimicrobial Activity

A significant body of research highlights the potent antibacterial and antifungal properties of this class of compounds.[8][10][11][12] They have shown efficacy against a range of pathogenic microbes, including Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and fungal strains like Candida albicans and Saccharomyces cerevisiae.[8][9][10]

Structure-Activity Relationship (SAR) Insights: Studies have revealed that the nature of the substituent on the pyrazole ring plays a critical role in modulating antimicrobial potency. A key finding is that the presence of electron-withdrawing groups, such as fluoro or chloro moieties on an attached phenyl ring, tends to enhance the antimicrobial activity.[8][9] This is likely due to the alteration of the electronic properties of the entire molecule, which may improve its ability to interact with microbial targets.

Data Summary: Antimicrobial Activity

| Compound ID | Substituent (on Phenyl Ring) | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |

| 6b | 4-Chloro | E. coli | 22 | C. albicans | 20 | [8] |

| 6c | 2,4-Dichloro | S. aureus | 25 | S. cerevisiae | 18 | [8] |

| 6d | 4-Fluoro | P. aeruginosa | 24 | C. albicans | 28 | [8][9] |

| Ciprofloxacin | (Standard) | E. coli | 28 | - | - | [8] |

| Amphotericin-B | (Standard) | - | - | C. albicans | 28 | [8] |

Data is representative and compiled from cited literature.

Detailed Experimental Protocol: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

This protocol is designed to provide a reliable and reproducible assessment of the antimicrobial efficacy of the synthesized compounds.[13][14] The size of the inhibition zone provides a quantitative measure of the compound's potency.

Caption: Workflow for the Agar Well Diffusion antimicrobial assay.

Objective: To determine the antimicrobial activity of pyrazole acetohydrazide derivatives against selected bacterial and fungal strains.

Materials:

-

Synthesized pyrazole acetohydrazide derivatives

-

Dimethyl sulfoxide (DMSO)

-

Sterile nutrient agar plates

-

Cultures of test microorganisms (e.g., E. coli, S. aureus)

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Sterile cork borer (8 mm)

-

Micropipette

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension equivalent to the 0.5 McFarland standard.

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of the sterile nutrient agar plates.

-

Well Creation: Use a sterile cork borer to create uniform wells (8 mm in diameter) in the inoculated agar plates.

-

Sample Preparation: Prepare a solution of each test compound in DMSO at a specific concentration (e.g., 4.0 mg/mL).[9]

-

Loading Wells: Carefully pipette 100 µL of each test compound solution into separate wells.[9] Include wells for a positive control (standard antibiotic) and a negative control (DMSO alone) to validate the results.

-

Incubation: Incubate the plates at 37°C for 24 hours.[9]

-

Data Collection: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.

Anticancer Activity

The pyrazole scaffold is a well-established pharmacophore in oncology, present in several FDA-approved anticancer drugs.[2] Pyrazole acetohydrazide derivatives have also been investigated for their cytotoxic effects against various cancer cell lines, including those from breast, ovarian, and lung cancers.[15][16][17][18]

Mechanistic Insights: The anticancer activity of pyrazole derivatives can be attributed to multiple mechanisms, such as the inhibition of protein kinases (e.g., cyclin-dependent kinases), disruption of tubulin polymerization, and induction of apoptosis.[16][17] The acetohydrazide linker can form crucial hydrogen bonds within the active sites of target enzymes, enhancing the binding affinity and inhibitory potential of the compounds.

Data Summary: In Vitro Cytotoxicity (IC₅₀ Values)

| Compound ID | Substituent (on Phenyl Ring) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 4 | Dimethylamino | MDA-MB-231 (Breast) | 6.36 | [15] |

| Compound 5 | - | MDA-MB-231 (Breast) | 5.90 | [15] |

| Compound 4 | Dimethylamino | A2780 (Ovarian) | 8.57 | [15][19] |

| Doxorubicin | (Standard) | MCF-7 (Breast) | 4.17 | [16] |

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Data is representative and compiled from cited literature.

Detailed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[22][23] This protocol provides a robust system for quantifying the cytotoxic effects of the synthesized compounds.

Caption: Workflow of the MTT cytotoxicity assay.

Objective: To determine the in vitro cytotoxicity of pyrazole acetohydrazide derivatives against a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Synthesized pyrazole acetohydrazide derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[22]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with the medium containing the compound dilutions and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[24]

-

MTT Addition: Following the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[20][22] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[21][24] Gently shake the plate for about 15 minutes to ensure complete dissolution.[23]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[21][22] A reference wavelength of 630 nm can be used to subtract background absorbance.[23]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells.[22] Calculate the percentage of cell viability for each concentration relative to untreated control cells and determine the IC₅₀ value.

Future Perspectives and Conclusion

The pyrazole acetohydrazide scaffold continues to be a highly attractive framework in medicinal chemistry. The synthetic accessibility and the broad spectrum of potent biological activities make these derivatives prime candidates for further optimization and development. Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways responsible for their antimicrobial and anticancer effects.

-

Lead Optimization: Expanding SAR studies to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Evaluation: Progressing the most promising compounds into preclinical animal models to assess their efficacy and safety profiles.

References

-

Verma, A., Kumar, V., Kataria, R., & Singh, J. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31(12), 2740-2744. [Link]

-

Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Infection and Public Health, 16(10), 1545-1565. [Link]

-

Savarino, A., et al. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. International Journal of Pharmaceutical Sciences and Research, 14(8), 3737-3747. [Link]

-

Verma, A., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. ResearchGate. [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

-

Hassan, A. S., et al. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Scientific Reports, 13(1), 12345. [Link]

-

Weinstain, R., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50731. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

-

Asian Publication Corporation. (2019). Novel Acetohydrazide Pyrazole Derivatives. [Link]

-

D'Arrigo, M., et al. (2021). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 26(23), 7338. [Link]

-

Hirt, D., et al. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 37(1), 1-13. [Link]

-

Al-Ostath, R. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6599. [Link]

-

Cuzzocrea, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1629. [Link]

-

ResearchGate. (n.d.). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. [Link]

-

Zhang, L., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1845-1865. [Link]

-

Wu, Z. B., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry, 69(33), 9557–9570. [Link]

-

El-Sawy, E. R., et al. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 55(1), 196-205. [Link]

-

Ahmed, M. F., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(10), 7029-7052. [Link]

-

Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 160-169. [Link]

-

Florentino, I. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649237. [Link]

-

Rana, K., et al. (2020). Pyrazoles as anticancer agents: Recent advances. SRR Publications, 5(2), 1-10. [Link]

-

Khan, I., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ChemRxiv. [Link]

-

Tanaka, H., et al. (1998). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. European Journal of Pharmacology, 354(2-3), 271-279. [Link]

-

Sharma, S., et al. (2021). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research, 12(11), 5729-5740. [Link]

-

ResearchGate. (n.d.). Structure of novel series of pyrazole acetohydrazide exhibited the best... [Link]

-

Bouzroura, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Bouzroura, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

ResearchGate. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. [Link]

-

Khan, S. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

Tsolaki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(20), 6241. [Link]

-

Mohareb, R. M., et al. (2011). Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. Molecules, 16(12), 10453-10464. [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

-

ResearchGate. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

-

Kumar, A., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

-

IJFMR. (n.d.). Synthesis of Pyrazole Derivatives A Review. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. jchr.org [jchr.org]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 15. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. srrjournals.com [srrjournals.com]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

understanding the Knorr pyrazole synthesis for acetohydrazides

An In-Depth Technical Guide to the Knorr Pyrazole Synthesis for Acetohydrazides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the Knorr pyrazole synthesis, with a specific focus on its application to acetohydrazides. As a foundational reaction in heterocyclic chemistry, its mastery is crucial for professionals engaged in medicinal chemistry and drug discovery, where the pyrazole scaffold remains a privileged pharmacophore. This document moves beyond a simple recitation of steps to offer field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible methodology.

The Enduring Relevance of the Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3][4][5] Its enduring utility lies in its simplicity, versatility, and the high aromatic stability of the resulting pyrazole ring, which often leads to high-yield reactions.[6] Pyrazoles are a cornerstone of modern medicine, forming the core structure of numerous therapeutic agents, including the anti-inflammatory drug Celecoxib, the neuroprotective agent Edaravone, and the analgesic Antipyrine.[1][4][7][8]

The use of acetohydrazides (or other acyl hydrazides) as the hydrazine component allows for the direct installation of an acyl group onto the N-1 position of the pyrazole ring. This is a synthetically powerful strategy, as the N-1 substituent is a key vector for modulating the pharmacological properties of the final compound.

The Core Mechanism: A Stepwise Cyclocondensation

The Knorr pyrazole synthesis is typically conducted under acidic conditions, which catalyze the key steps of the reaction.[3][9] The overall mechanism can be understood as a sequence of condensation, intramolecular cyclization, and dehydration.[4][10]

The Mechanistic Pathway:

-

Initial Condensation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the acetohydrazide on one of the carbonyl carbons of the 1,3-dicarbonyl compound. Acid catalysis facilitates this step by protonating the carbonyl oxygen, rendering the carbon more electrophilic.[11]

-

Hydrazone Intermediate Formation: This is followed by the elimination of a water molecule to form a key hydrazone intermediate.[4][6][10]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone (the one bearing the acetyl group) then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[10]

-

Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[10] This final step is often the thermodynamic driving force for the reaction.

Mechanistic Considerations: Regioselectivity

A critical consideration when using unsymmetrical 1,3-dicarbonyl compounds is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[2][12] The outcome is governed by the relative reactivity of the two carbonyl groups, influenced by both steric and electronic factors of the substituents.[5] For instance, a ketone is generally more reactive towards nucleophiles than an ester.[13]

Visualization: The Knorr Pyrazole Synthesis Mechanism

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of a Pyrazolone Derivative

This protocol details a representative synthesis of a pyrazolone from ethyl benzoylacetate and an acetohydrazide. The methodology is designed as a self-validating system, where the rationale behind each step is clarified to ensure robust execution and troubleshooting.

Materials & Reagents

-

Ethyl Benzoylacetate (1.0 eq)

-

Acetohydrazide (1.2 eq)

-

1-Propanol (or Ethanol)

-

Glacial Acetic Acid (catalytic, ~3-5 drops)

-

Deionized Water

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus (Büchner funnel).

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl benzoylacetate (e.g., 3 mmol, 1.0 eq) and acetohydrazide (e.g., 3.6 mmol, 1.2 eq).

-

Expertise & Experience: Using a slight excess of the hydrazide component can help drive the reaction to completion, especially if the dicarbonyl is the more valuable reagent.[10]

-

-

Solvent and Catalyst Addition: Add 1-propanol (approx. 3-5 mL per 3 mmol of limiting reagent) and 3-5 drops of glacial acetic acid.[4][6]

-

Causality: 1-propanol serves as a solvent with a suitable boiling point for reflux, ensuring the reaction has sufficient thermal energy. The catalytic amount of glacial acetic acid is crucial for protonating the carbonyls, thereby activating them for nucleophilic attack, which significantly accelerates the rate of both pyrazole formation and subsequent thioesterification.[4][6][11]

-

-

Heating and Reflux: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.[4][6] Allow the reaction to proceed for 1-2 hours.

-

Work-up and Precipitation: Once the starting material is consumed, remove the flask from the heat source. While the solution is still hot, add deionized water (approx. 10-15 mL) with continued stirring.[4][6]

-

Causality: The pyrazole product is typically much less soluble in the aqueous-alcoholic mixture than in pure alcohol. Adding water induces precipitation or crystallization of the product from the solution.

-

-

Crystallization and Isolation: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.[4][14]

-

Expertise & Experience: Slow cooling promotes the formation of larger, purer crystals, which are easier to filter and wash. Rapid crashing out of the solid can trap impurities.

-

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold water to remove any residual acetic acid and other water-soluble impurities.[4][6] Allow the product to air dry completely.

-

Trustworthiness: The purity of the product can be assessed by its melting point and spectroscopic characterization (NMR, MS). If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol.[13]

-

Visualization: Experimental Workflow

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

Data Presentation: Versatility of the Knorr Synthesis

The Knorr synthesis is highly adaptable. The following table summarizes representative conditions, demonstrating the breadth of compatible substrates.

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Conditions | Yield | Reference |

| Ethyl Acetoacetate | Phenylhydrazine | None | None | Reflux, 1 hr | High | [4][13] |

| Ethyl Benzoylacetate | Hydrazine Hydrate | 1-Propanol | Acetic Acid | 100°C, 1 hr | High | [4][6] |

| 4,4,4-Trifluoro-1-(phenyl)butane-1,3-dione | (4-Sulfamoylphenyl)hydrazine | Ethanol | Acetic Acid | Reflux | ~80% | [15][16] |

| Acetylacetone | 6-Mercaptohexanoic acid hydrazide | Ethanol | Acetic Acid | Reflux, 3 hrs | 85% | [17] |

| Dioxobutanoate Derivatives | Phenylhydrazine HCl | Acetic Acid | None | Reflux, 24 hrs | 70-85% | [18] |

Application in Drug Development: The Celecoxib Case Study

The significance of the Knorr synthesis is powerfully illustrated by its application in the industrial synthesis of Celecoxib (Celebrex®), a selective COX-2 inhibitor.[8][16]

-

Synthesis: Celecoxib is prepared by the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with (4-sulfamoylphenyl)hydrazine.[15] This reaction exemplifies the Knorr synthesis's ability to accommodate complex and functionalized substrates.

-

Mechanism of Action: Pyrazoles are excellent bioisosteres for other aromatic systems and can engage in crucial hydrogen bonding and hydrophobic interactions within enzyme active sites. In Celecoxib, the pyrazole core correctly orients the trifluoromethyl and sulfamoylphenyl groups to achieve selective binding to the cyclooxygenase-2 (COX-2) enzyme.[4] By inhibiting COX-2, Celecoxib blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby reducing pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4]

Conclusion

The Knorr pyrazole synthesis is a robust, reliable, and highly versatile method for constructing the pyrazole ring system from readily available 1,3-dicarbonyl compounds and acetohydrazides. Its procedural simplicity, tolerance of diverse functional groups, and the pharmaceutical importance of its products solidify its role as an indispensable tool in the arsenal of medicinal and organic chemists. By understanding the underlying mechanism and the causal factors behind each experimental step, researchers can effectively leverage this classic reaction to accelerate the discovery and development of novel therapeutics.

References

-

El-Sayed, M. A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 129. [Link]

-

Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Pharmaceuticals, 16(9), 1264. [Link]

-

Name-Reaction.com. (2026). Knorr pyrazole synthesis. [Link]

-

Patole, S. S. (2021). Synthesis of Pyrazole Derivatives A Review. International Journal for Modern Trends in Science and Technology, 7(10), 123-128. [Link]

-

Komendantova, A. S., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(12), 1436-1441. [Link]

-

Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 76(8), 1146-1157. [Link]

-

Chem LibreTexts. (2019). Synthesis of Pyrazoles. [Link]

-

Volkova, Y. A., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. RSC Publishing. [Link]

-

Kumar, R., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

-

Taylor & Francis Online. (2016). Green Methods for the Synthesis of Pyrazoles: A Review. [Link]

-

ResearchGate. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]

-

CHEM HELP ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

Slideshare. (2018). Knorr Pyrazole Synthesis (M. Pharm). [Link]

- Unknown Source. Knorr Pyrazole Synthesis.

-

El-Gamal, M. I., et al. (2020). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Scientific Reports, 10(1), 1-13. [Link]

-

Chyu, A., et al. (2024). Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). ChemRxiv. [Link]

-

Scilit. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). [Link]

-

Kulkarni, S. S., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11549-11554. [Link]

-

Reddy, A. R., et al. (2013). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development, 17(2), 249-254. [Link]

-

The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]

-

ResearchGate. (2023). Application of the Knorr reaction for the directional synthesis of pyrazole derivative as a biologically active co-ligandes of gold glyco-nanoparticles. [Link]

-

Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2419-2426. [Link]

-

Slideshare. (2016). knorr pyrazole synthesis. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. name-reaction.com [name-reaction.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. ijfmr.com [ijfmr.com]

- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 9. jk-sci.com [jk-sci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Chemical Diversity: A Guide to the Reactivity of the Hydrazide Group in Pyrazole Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] When functionalized with a hydrazide group (-CONHNH₂), the resulting pyrazole-hydrazide scaffold becomes an exceptionally versatile platform for synthetic diversification and drug discovery. The hydrazide moiety serves as a potent nucleophilic handle and a robust precursor for constructing a wide array of new heterocyclic systems. This guide provides an in-depth exploration of the core reactivity of the pyrazole hydrazide group, offering field-proven insights into its key transformations. We will dissect the causality behind experimental choices for acylation, condensation, and cyclization reactions, present detailed, self-validating protocols, and visualize reaction workflows to empower researchers in leveraging this powerful chemical motif.

The Pyrazole-Hydrazide Scaffold: A Privileged Motif

Pyrazole derivatives are renowned for their extensive pharmacological profiles, which include anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[2][3] The introduction of a hydrazide group onto the pyrazole ring provides a critical point of attachment for further molecular elaboration. This functional group consists of two adjacent nitrogen atoms, with the terminal amino group (-NH₂) exhibiting significantly higher nucleophilicity. This inherent reactivity makes it a prime target for a multitude of chemical transformations, allowing for the systematic modification of lead compounds to optimize their biological activity, pharmacokinetic properties, and safety profiles.

The general structure, a pyrazole ring connected to a carbohydrazide, is the foundation for the reactions discussed herein. The substituents on the pyrazole ring (R¹, R², R³) can electronically influence the reactivity of the hydrazide group, a factor that must be considered during reaction design.

Caption: General structure of the pyrazole-hydrazide scaffold.

Key Synthetic Transformations of the Hydrazide Group

The utility of the pyrazole-hydrazide scaffold is best demonstrated through its diverse reactivity. The following sections detail the most critical and widely employed synthetic transformations.

Acylation and Sulfonylation: Building Amide and Sulfonamide Linkages

One of the most fundamental reactions of the pyrazole hydrazide is its reaction with acylating and sulfonylating agents. This transformation targets the nucleophilic terminal amino group to form stable N-acylhydrazide (hydrazone) or N-sulfonylhydrazide derivatives.

Mechanistic Insight: This is a classic nucleophilic acyl substitution. The lone pair of electrons on the terminal nitrogen atom attacks the electrophilic carbonyl carbon of an acid chloride or anhydride (or the sulfur atom of a sulfonyl chloride). The subsequent loss of a leaving group (e.g., Cl⁻) and a proton yields the final product. The choice of base (e.g., pyridine, triethylamine) is critical to neutralize the generated acid (e.g., HCl) and drive the reaction to completion.

Caption: Workflow for the acylation of pyrazole hydrazides.

Experimental Protocol: General Procedure for Acylation

-

Dissolution: Dissolve the pyrazole hydrazide (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane, THF, or Pyridine) under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial for controlling the exothermic reaction, especially with reactive acid chlorides.

-

Base Addition: Add a base such as triethylamine or pyridine (1.1-1.5 eq.) to the solution.

-

Reagent Addition: Add the corresponding acyl chloride or sulfonyl chloride (1.0-1.1 eq.) dropwise to the stirred solution. The dropwise addition prevents a rapid temperature increase and minimizes side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Condensation with Carbonyls: Synthesis of Pyrazole Hydrazones

The reaction of pyrazole hydrazides with aldehydes and ketones provides a direct and efficient route to pyrazole hydrazones. These products are not only valuable final compounds but also key intermediates for further cyclization reactions.[4][5]

Mechanistic Insight: This reaction proceeds via nucleophilic addition of the terminal -NH₂ group to the carbonyl carbon, forming a carbinolamine intermediate. A catalytic amount of acid (e.g., acetic acid) protonates the hydroxyl group of this intermediate, converting it into a good leaving group (H₂O). Subsequent elimination of water yields the stable C=N double bond of the hydrazone.[6]

Caption: Pathway for the synthesis of pyrazole hydrazones.

Experimental Protocol: Synthesis of a Pyrazole Hydrazone

-

Dissolution: Dissolve the pyrazole hydrazide (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyzes the dehydration step, which is often the rate-limiting step.

-

Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.0 eq.) to the solution.

-

Reflux: Heat the reaction mixture to reflux for 2-6 hours. The formation of a precipitate often indicates product formation.

-

Isolation: After cooling to room temperature, the solid product is typically collected by vacuum filtration.

-

Purification: Wash the collected solid with cold solvent (e.g., cold ethanol) to remove unreacted starting materials and impurities. If necessary, the product can be further purified by recrystallization.

Table 1: Representative Yields for Pyrazole Hydrazone Synthesis

| Pyrazole Hydrazide Substituent | Aldehyde/Ketone | Solvent | Yield (%) | Reference |

| 3-phenyl-1H-pyrazole-4-carbohydrazide | Benzaldehyde | Ethanol | >90% | [7] |

| 3-phenyl-1H-pyrazole-4-carbohydrazide | 4-Nitrobenzaldehyde | Ethanol | >92% | [7] |

| 3-phenyl-1H-pyrazole-4-carbohydrazide | Acetophenone | Ethanol | >85% | [7] |

| Galloyl Hydrazide Derivative | Substituted Ketones | DMF/POCl₃ | 60-75% | [7] |

Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.

Cyclization Reactions: Forging New Heterocyclic Rings